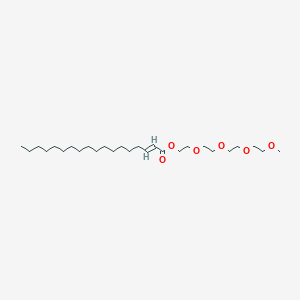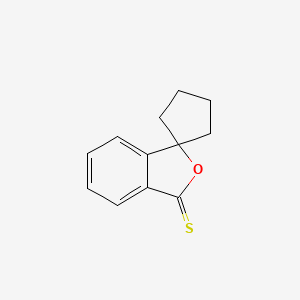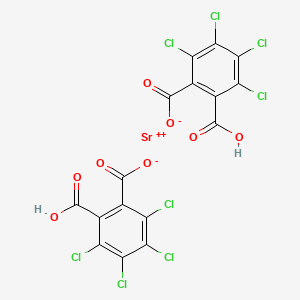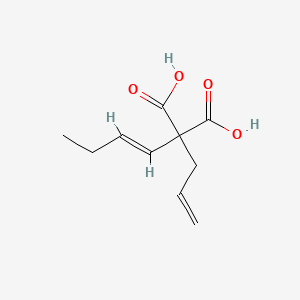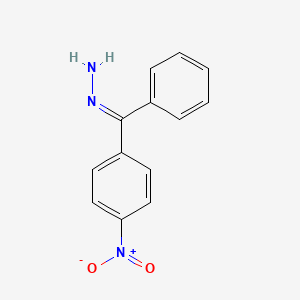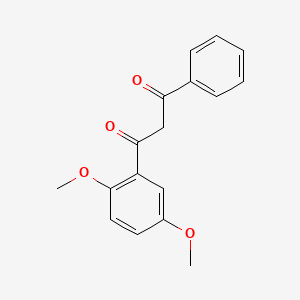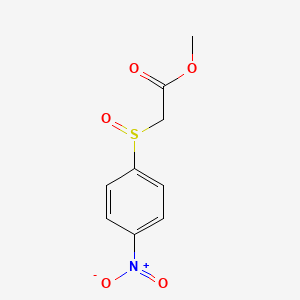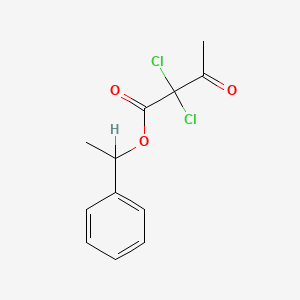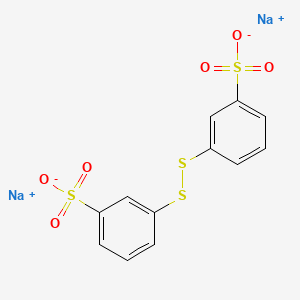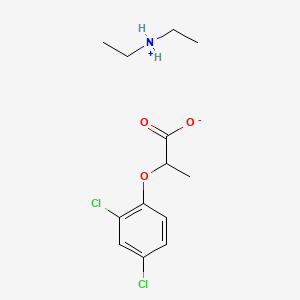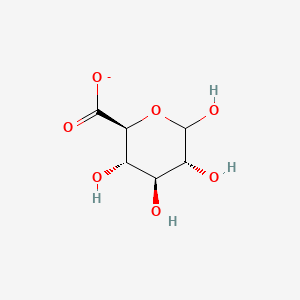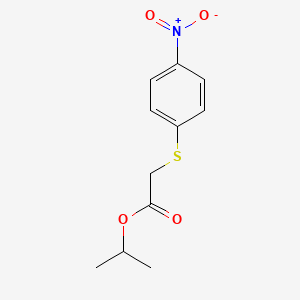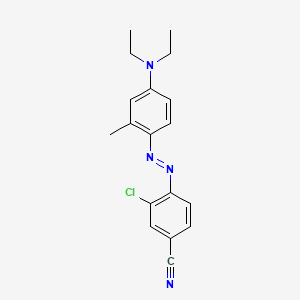
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a chloro group, a diethylamino group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .
化学反応の分析
Types of Reactions
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and are carried out in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as phenols or secondary amines.
科学的研究の応用
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, inks, and coatings.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or labeling of specific structures. In chemical reactions, the azo group can undergo electron transfer processes, facilitating the formation of new bonds .
類似化合物との比較
Similar Compounds
- 4-((4-(Diethylamino)phenyl)azo)benzonitrile
- 3-Chloro-4-((4-(dimethylamino)phenyl)azo)benzonitrile
- 4-((4-(Diethylamino)phenyl)azo)aniline
Uniqueness
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is unique due to the presence of both a chloro group and a diethylamino group, which confer distinct reactivity and properties. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the diethylamino group increases its solubility in organic solvents and its ability to participate in electron transfer processes .
特性
CAS番号 |
93981-72-7 |
|---|---|
分子式 |
C18H19ClN4 |
分子量 |
326.8 g/mol |
IUPAC名 |
3-chloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-4-23(5-2)15-7-9-17(13(3)10-15)21-22-18-8-6-14(12-20)11-16(18)19/h6-11H,4-5H2,1-3H3 |
InChIキー |
XFWHVVCCAFALIU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C#N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



